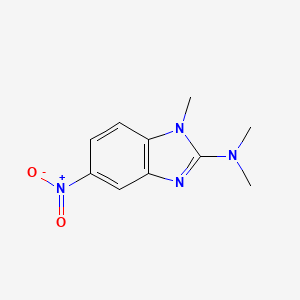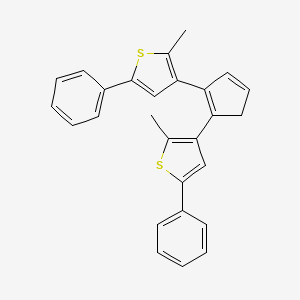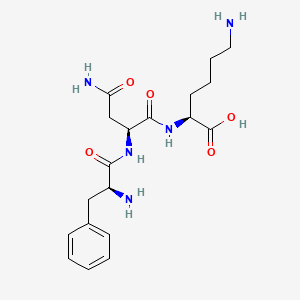
L-Phenylalanyl-L-asparaginyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanyl-L-asparaginyl-L-lysine is a tripeptide composed of three amino acids: phenylalanine, asparagine, and lysine. This compound has a molecular formula of C19H29N5O5 and a molecular weight of approximately 407.46 g/mol
准备方法
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-asparaginyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process .
化学反应分析
Types of Reactions
L-Phenylalanyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide bonds within the peptide.
Substitution: Substitution reactions can occur at the amino groups of lysine and asparagine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce phenylalanine hydroxyl derivatives, while reduction of amide bonds can yield smaller peptide fragments .
科学研究应用
L-Phenylalanyl-L-asparaginyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: It is used in the development of peptide-based materials and biotechnological applications
作用机制
The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression. The exact pathways and targets depend on the specific context of its application .
相似化合物的比较
Similar Compounds
- L-Phenylalanyl-L-asparaginyl-L-arginine
- L-Phenylalanyl-L-asparaginyl-L-histidine
- L-Phenylalanyl-L-asparaginyl-L-tyrosine
Uniqueness
L-Phenylalanyl-L-asparaginyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of lysine provides additional sites for chemical modification, enhancing its versatility in research and industrial applications .
属性
CAS 编号 |
874620-89-0 |
|---|---|
分子式 |
C19H29N5O5 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H29N5O5/c20-9-5-4-8-14(19(28)29)23-18(27)15(11-16(22)25)24-17(26)13(21)10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11,20-21H2,(H2,22,25)(H,23,27)(H,24,26)(H,28,29)/t13-,14-,15-/m0/s1 |
InChI 键 |
KAHUBGWSIQNZQQ-KKUMJFAQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


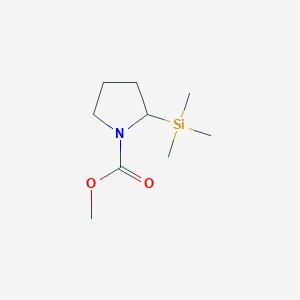
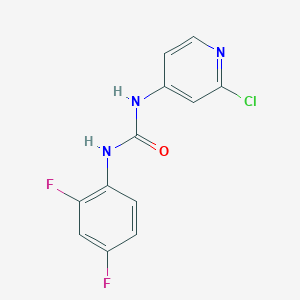
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
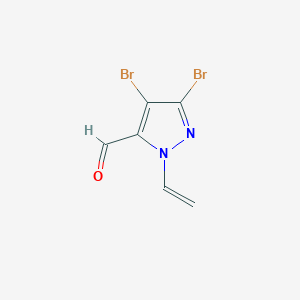
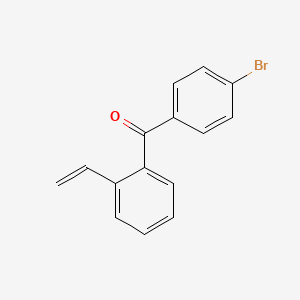
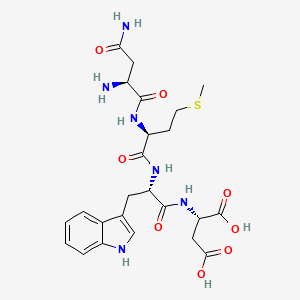
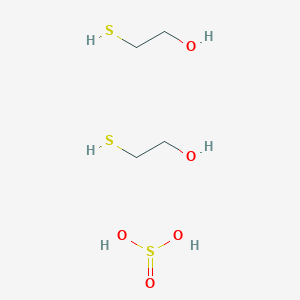

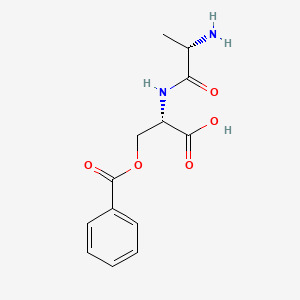
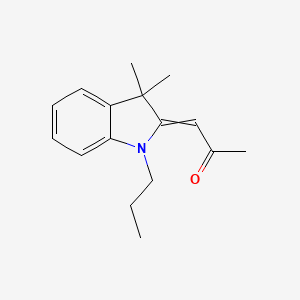
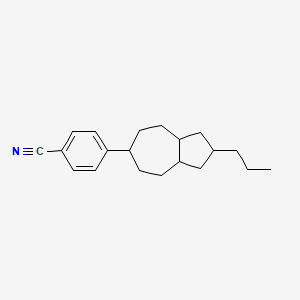
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
